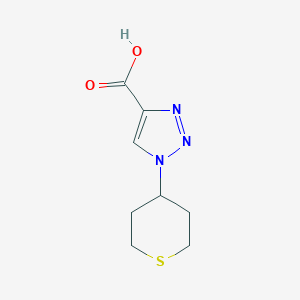

1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1707734-97-1

Cat. No.: VC3023997

Molecular Formula: C8H11N3O2S

Molecular Weight: 213.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1707734-97-1 |

|---|---|

| Molecular Formula | C8H11N3O2S |

| Molecular Weight | 213.26 g/mol |

| IUPAC Name | 1-(thian-4-yl)triazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H11N3O2S/c12-8(13)7-5-11(10-9-7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,12,13) |

| Standard InChI Key | YESJDIBIVKEYHG-UHFFFAOYSA-N |

| SMILES | C1CSCCC1N2C=C(N=N2)C(=O)O |

| Canonical SMILES | C1CSCCC1N2C=C(N=N2)C(=O)O |

Introduction

Structural and Physical Properties

1-(Tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid features a 1,2,3-triazole core with a carboxylic acid substituent at the 4-position and a tetrahydro-2H-thiopyran group attached at the N-1 position of the triazole ring. The thiopyran component provides a six-membered heterocyclic ring containing a sulfur atom, creating a unique molecular architecture with potential for diverse chemical interactions.

Physical and Chemical Properties

The compound exhibits distinctive physicochemical characteristics that define its behavior in chemical and biological systems. Table 1 summarizes the key physical and chemical properties of this compound.

| Property | Value |

|---|---|

| CAS Number | 1707734-97-1 |

| IUPAC Name | 1-(thian-4-yl)triazole-4-carboxylic acid |

| Molecular Formula | C₈H₁₁N₃O₂S |

| Molecular Weight | 213.26 g/mol |

| Appearance | Not specified in literature |

| Physical State | Solid |

| Solubility | Limited information available |

| Storage Conditions | Recommended under inert gas at 2-8°C |

Structural Characteristics

Molecular Structure

The molecular structure consists of two primary components: a 1,2,3-triazole ring bearing a carboxylic acid group at the 4-position, and a tetrahydro-2H-thiopyran group attached at the N-1 position of the triazole. This arrangement creates a molecule with distinctive spatial and electronic properties.

The 1,2,3-triazole component is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. This particular heterocyclic system contributes significant polarity and hydrogen-bonding capabilities to the molecule, while also providing potential sites for coordination with metal ions and interactions with biological targets .

The tetrahydro-2H-thiopyran moiety introduces a conformationally flexible six-membered ring with a sulfur heteroatom. This component adds lipophilicity and provides additional three-dimensional structure to the molecule, potentially enhancing binding interactions with macromolecular targets .

Related Compounds and Context

Structural Analogs

Several structurally related compounds provide context for understanding the potential properties and applications of 1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid:

-

1,2,3-Triazole-4-carboxylic acid (CAS: 16681-70-2): The parent compound without the thiopyran substituent, which serves as a structural reference point for understanding the impact of the thiopyran moiety .

-

1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1339882-40-4): A related triazole carboxylic acid with an oxazolidinone substituent instead of thiopyran, providing comparison of different heterocyclic substitutions .

-

Tetrahydro-2H-thiopyran-4-carboxylic acid-1-oxide (CAS: 13129-22-1): Contains the thiopyran core but lacks the triazole component, offering insight into the properties contributed by the thiopyran moiety alone .

-

Tetrahydro-2H-pyran-3-carboxylic acid: A related oxygen-containing heterocycle that provides contrast to the sulfur-containing thiopyran in our target compound .

Research Context

Research on related triazole derivatives suggests potential applications for 1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid in various fields:

-

Medicinal Chemistry: Triazole-containing compounds have demonstrated diverse biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The combination of triazole and thiopyran moieties may confer unique pharmacological characteristics .

-

Chemical Building Blocks: The compound may serve as a valuable synthetic intermediate for constructing more complex molecular architectures, particularly those requiring precise spatial arrangement of functional groups .

-

Coordination Chemistry: The nitrogen atoms of the triazole ring and the carboxylic acid group provide potential coordination sites for metal ions, suggesting applications in metal-organic frameworks or catalysis .

Spectroscopic Characteristics

While specific spectroscopic data for 1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is limited in the available literature, predicted characteristics can be inferred from data on related compounds:

NMR Spectroscopy

In proton NMR (1H-NMR), the compound would likely exhibit:

-

A characteristic singlet for the triazole C-H proton, typically appearing at approximately 7.7-8.1 ppm.

-

Complex multiplet patterns for the thiopyran ring protons in the region of 1.5-4.0 ppm.

-

A broad singlet for the carboxylic acid proton, typically at 12-13 ppm.

Carbon-13 NMR (13C-NMR) would show distinctive signals for the triazole carbon atoms (typically 120-150 ppm), the carboxylic acid carbon (160-170 ppm), and the thiopyran carbon atoms (25-50 ppm) .

Infrared Spectroscopy

Characteristic IR absorption bands would likely include:

-

O-H stretching of the carboxylic acid (broad band at 2500-3300 cm-1)

-

C=O stretching of the carboxylic acid (1700-1725 cm-1)

-

C=N and N=N stretching of the triazole ring (1400-1650 cm-1)

-

C-S stretching associated with the thiopyran ring (600-700 cm-1)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume